

6-(trifluoromethoxy)-1H-indole CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethoxy)-1H-indole

Cat. No.: B152626

[Get Quote](#)

Technical Guide: 6-(trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-(trifluoromethoxy)-1H-indole**, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a trifluoromethoxy group can significantly modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This document consolidates available data on its chemical identity, structure, and proposes synthetic strategies and potential biological activities based on related compounds, given the limited specific data on the title compound.

Chemical Identity and Structure

CAS Number: 467451-91-8[[1](#)]

Chemical Structure:

Table 1: Physicochemical Properties

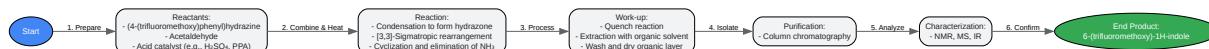
Property	Value	Source
Molecular Formula	C₉H₆F₃NO	[1]
Molecular Weight	201.15 g/mol	[1]
IUPAC Name	6-(trifluoromethoxy)-1H-indole	[1]
SMILES	C1=CC(=CC2=C1C=CN2)OC(F)(F)F	American Elements
InChI	InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H	American Elements
InChIKey	DODJNBPQUZSJKO-UHFFFAOYSA-N	American Elements
Melting Point	Not available	
Boiling Point	Not available	

| Density | Not available | |

Table 2: Spectral Data (Predicted and from Related Compounds)

Data Type	Description
¹ H NMR	Expected signals in the aromatic region (δ 6.5-8.0 ppm) and a broad singlet for the N-H proton. The trifluoromethoxy group does not have protons but will influence the chemical shifts of adjacent aromatic protons.
¹³ C NMR	Expected signals for the eight aromatic carbons and the carbon of the trifluoromethoxy group (quartet due to coupling with fluorine).
¹⁹ F NMR	A singlet is expected for the -OCF ₃ group.
IR	Expected characteristic peaks for N-H stretching (around 3400 cm ⁻¹), C-H aromatic stretching (around 3100-3000 cm ⁻¹), C=C aromatic stretching (around 1600-1450 cm ⁻¹), and strong C-F stretching bands (around 1200-1000 cm ⁻¹).

| MS | Expected molecular ion peak (M⁺) at m/z 201. Fragmentation may involve the loss of the trifluoromethoxy group. |


Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-(trifluoromethoxy)-1H-indole** is not readily available in the peer-reviewed literature. However, based on established methods for indole synthesis, a plausible route would be the Fischer indole synthesis.

Proposed Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of **6-(trifluoromethoxy)-1H-indole**, the required starting materials would be (4-(trifluoromethoxy)phenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde or its equivalent.

Experimental Workflow: Proposed Fischer Indole Synthesis

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **6-(trifluoromethoxy)-1H-indole** via Fischer indole synthesis.

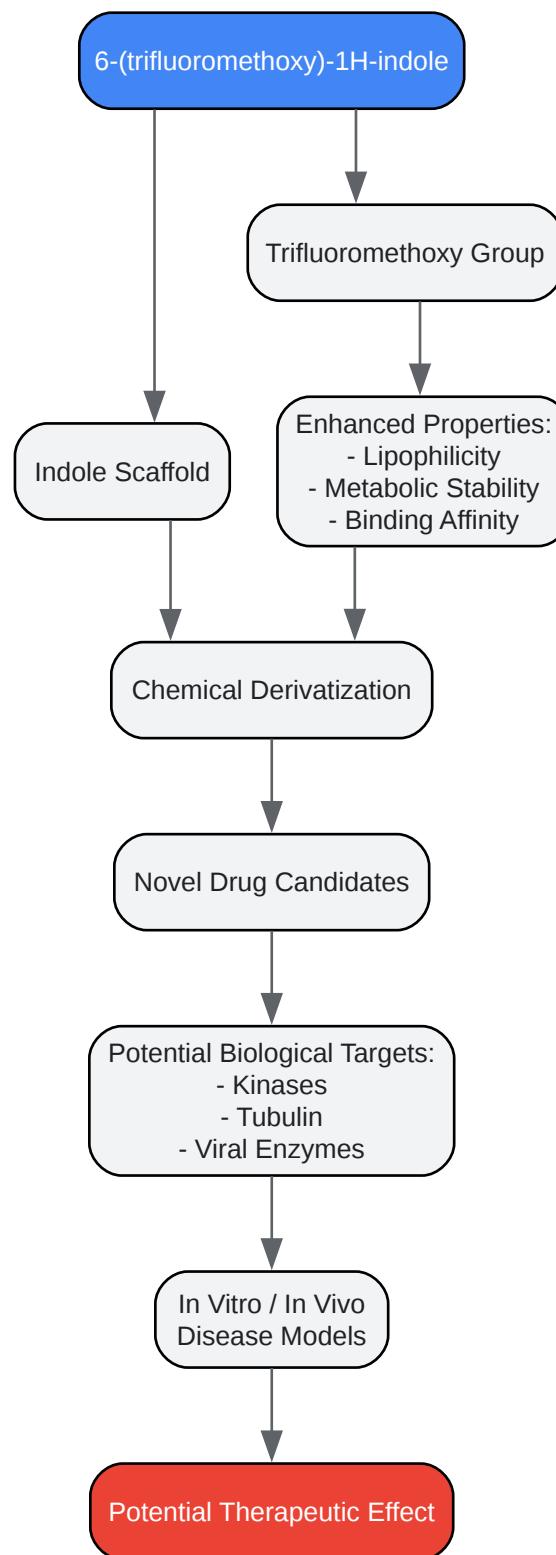
Detailed Protocol (Hypothetical):

- **Hydrazone Formation:** To a solution of (4-(trifluoromethoxy)phenyl)hydrazine (1.0 eq) in ethanol, add acetaldehyde (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.
- **Cyclization:** The reaction mixture containing the hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid in a suitable solvent. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction is cooled to room temperature and quenched by pouring it into ice-water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **6-(trifluoromethoxy)-1H-indole**.
- **Characterization:** The structure of the final product would be confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry.

Biological Activity and Potential Applications

While there is no specific biological data available for **6-(trifluoromethoxy)-1H-indole**, the indole nucleus is a common scaffold in a wide array of biologically active molecules. The

trifluoromethoxy group is known to enhance drug-like properties. Therefore, **6-(trifluoromethoxy)-1H-indole** is a valuable building block for the synthesis of novel therapeutic agents.


Potential Biological Activities (Inferred from Related Compounds):

- Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways, including tubulin polymerization, protein kinases, and apoptosis. The introduction of a trifluoromethoxy group could enhance the potency and pharmacokinetic profile of such compounds.
- Antiviral Activity: Indole-based compounds have been investigated as inhibitors of viral replication, including for HIV. The trifluoromethoxy substituent could lead to derivatives with improved antiviral efficacy.
- Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. Fluorinated indoles may offer a strategy to overcome drug resistance in various pathogens.
- CNS Activity: The structural similarity of the indole ring to neurotransmitters like serotonin makes it a key component in drugs targeting the central nervous system.

Potential Signaling Pathway Involvement

Given the prevalence of the indole scaffold in kinase inhibitors, it is plausible that derivatives of **6-(trifluoromethoxy)-1H-indole** could be designed to target specific signaling pathways implicated in diseases like cancer.

Logical Relationship: From Compound to Potential Biological Effect

[Click to download full resolution via product page](#)

Caption: Logical pathway from the core compound to potential therapeutic applications.

Conclusion

6-(trifluoromethoxy)-1H-indole is a chemical entity with significant potential in the field of drug discovery. While specific experimental data for this compound is scarce in the public domain, its structural features suggest that it is a valuable starting material for the synthesis of novel, biologically active molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding based on available information and established chemical principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [6-(trifluoromethoxy)-1H-indole CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152626#6-trifluoromethoxy-1h-indole-cas-number-and-structure\]](https://www.benchchem.com/product/b152626#6-trifluoromethoxy-1h-indole-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com